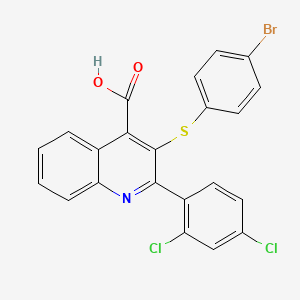
3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic Acid, or 3-BSPQ for short, is a synthetic organic compound that has been studied for its biological, biochemical, and physiological properties. It is a heterocyclic compound that belongs to the quinoline family of compounds. 3-BSPQ has been used in a wide range of scientific research applications, including drug development, drug delivery, and biochemistry.
科学的研究の応用
3-BSPQ has been studied for its potential applications in drug development and drug delivery. It has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential drug delivery system for the delivery of therapeutic compounds to specific sites in the body. Additionally, 3-BSPQ has been studied for its potential applications in biochemistry, such as its ability to act as an enzyme inhibitor.
作用機序
The exact mechanism of action of 3-BSPQ is not yet fully understood. However, it is believed that 3-BSPQ is able to interact with certain proteins in the body, such as enzymes and receptors, to cause a variety of biochemical and physiological effects. It is believed that 3-BSPQ is able to inhibit the activity of certain enzymes, such as those involved in the synthesis of DNA, and it is also believed to be able to bind to certain receptors, such as those involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-BSPQ has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to inhibit the activity of certain enzymes involved in DNA synthesis. Additionally, 3-BSPQ has been shown to bind to certain receptors, such as those involved in the regulation of cell growth and proliferation. Furthermore, 3-BSPQ has been shown to have antioxidant and anti-inflammatory effects in vitro.
実験室実験の利点と制限
3-BSPQ has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. Additionally, it is a relatively stable compound and can be stored for long periods of time without degrading. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and therefore must be dissolved in an organic solvent such as dimethyl sulfoxide or dimethylformamide in order to be used in aqueous solutions.
将来の方向性
There are several potential future directions for the study of 3-BSPQ. These include further investigation of its mechanism of action and potential applications in drug development and drug delivery. Additionally, further research is needed to determine the potential therapeutic effects of 3-BSPQ and its potential for use in the treatment of various diseases. Additionally, further research is needed to investigate the potential long-term effects of 3-BSPQ on humans and other organisms. Finally, further research is needed to investigate the potential for 3-BSPQ to be used as an enzyme inhibitor or a receptor agonist.
合成法
3-BSPQ is synthesized through a multi-step process involving bromination, sulfonation, and carboxylation. The first step is the bromination of 4-bromophenyl sulfide with bromine in an aqueous solution. This reaction produces 3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline. The next step is the sulfonation of the quinoline with sulfuric acid, which produces 3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-sulfonic acid. The final step is the carboxylation of the sulfonic acid with carbon dioxide, which yields 3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid.
特性
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrCl2NO2S/c23-12-5-8-14(9-6-12)29-21-19(22(27)28)16-3-1-2-4-18(16)26-20(21)15-10-7-13(24)11-17(15)25/h1-11H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVJHRCQPMVHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

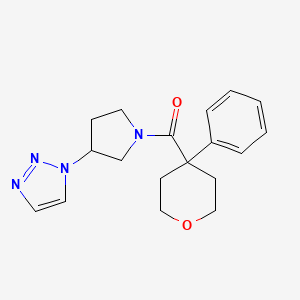
![(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620276.png)
![1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2620277.png)
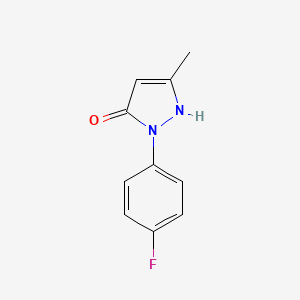
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline](/img/structure/B2620280.png)

![2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2620283.png)

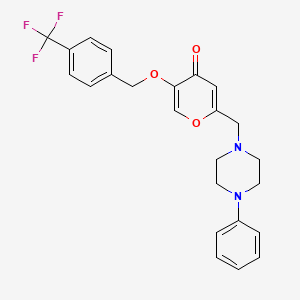
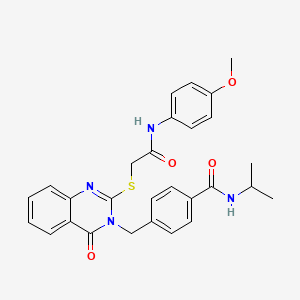
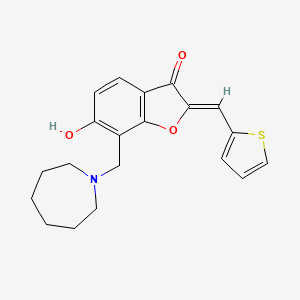


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2620296.png)